molecular formula C6H6FNO2 B2941668 5-Fluoro-2-methoxypyridin-4-ol CAS No. 1883698-71-2; 51173-14-9

5-Fluoro-2-methoxypyridin-4-ol

Cat. No.: B2941668
CAS No.: 1883698-71-2; 51173-14-9
M. Wt: 143.117
InChI Key: OJCLMTIPKJDNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a pyridine derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position. This compound is commercially available with purities ranging from 95% to 98%, as reported by suppliers like Combi-Blocks and CymitQuimica . Its molecular formula is C₆H₆FNO₂, yielding a molecular weight of 143.12 g/mol (calculated from atomic masses: C=72, H=6, F=19, N=14, O₂=32).

The structural uniqueness of this compound lies in the strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, hydroxyl) groups on the pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLMTIPKJDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Fluoro-2-methoxypyridin-4-ol Fluoro (C5), Methoxy (C2), Hydroxyl (C4) C₆H₆FNO₂ 143.12 High-purity precursor for drug synthesis
5-Chloro-2-methoxypyridin-3-ol Chloro (C5), Methoxy (C2), Hydroxyl (C3) C₆H₆ClNO₂ 175.57 Halogenated analog for cross-coupling reactions
5-Fluoro-3-iodopyridin-2-ol Fluoro (C5), Iodo (C3), Hydroxyl (C2) C₅H₃FINO 254.99 Heavy halogen for radiopharmaceuticals
3-Amino-5-methoxypyridin-4-ol•2HCl Amino (C3), Methoxy (C5), Hydroxyl (C4) C₆H₈N₂O₂•2HCl 213.06 Basic amine for salt formation; potential ligand
2-Bromo-5-iodo-3-methoxypyridin-4-ol Bromo (C2), Iodo (C5), Methoxy (C3), Hydroxyl (C4) C₆H₄BrINO₂ 344.92 Polyhalogenated scaffold for catalysis
5-(Trifluoromethyl)pyridin-2-ol CF₃ (C5), Hydroxyl (C2) C₆H₄F₃NO 179.10 Strong electron-withdrawing group for agrochemicals

Key Observations

Chloro and iodo analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol) offer heavier halogens for Suzuki or Ullmann coupling reactions . Electron-Donating Groups (e.g., Methoxy, Hydroxyl): Methoxy groups improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for receptor interactions in drug design .

Biological Relevance: Fluorinated pyridines and pyrimidines (e.g., 5-fluorouracil) demonstrate that substituent position dictates toxicity and mechanism of action. For instance, fluorination at C5 in pyrimidines inhibits thymidylate synthase, but similar effects in pyridines remain understudied .

Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol) serve as intermediates for further functionalization, whereas amino-substituted analogs (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) are valuable for coordinating metal catalysts .

Purity Discrepancies :

  • This compound is available at 98% (Combi-Blocks) and 95% (CymitQuimica) purity, reflecting supplier-specific synthesis or purification protocols .

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